molecular formula C8H7BrO2 B8120960 4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4

4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4

Cat. No.: B8120960
M. Wt: 219.07 g/mol
InChI Key: CZNGTXVOZOWWKM-QFFDRWTDSA-N
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Description

4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 is a deuterated derivative of 4-(Methoxycarbonyl)bromobenzene. This compound is characterized by the presence of deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring, replacing the hydrogen atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 typically involves the deuteration of 4-(Methoxycarbonyl)bromobenzene. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 4-(Methoxycarbonyl)bromobenzene with deuterated solvents or reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD) under controlled temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired deuterated product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 is used in various scientific research applications due to its unique properties:

    Chemistry: It is used as a labeled compound in mechanistic studies and reaction tracking.

    Biology: It serves as a tracer in metabolic studies and enzyme kinetics.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: It is utilized in the synthesis of advanced materials and as a precursor in the production of other deuterated compounds.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 depends on the specific application. In general, the presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect. This effect can lead to slower reaction rates for deuterated compounds compared to their non-deuterated counterparts, which can be advantageous in certain applications, such as drug development, where slower metabolism can result in longer-lasting effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)bromobenzene: The non-deuterated version of the compound.

    4-(Methoxycarbonyl)chlorobenzene: A similar compound with a chlorine atom instead of bromine.

    4-(Methoxycarbonyl)fluorobenzene: A similar compound with a fluorine atom instead of bromine.

Uniqueness

4-(Methoxycarbonyl)bromobenzene-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable in applications where isotopic labeling is required, such as in mechanistic studies, metabolic tracing, and the development of deuterated drugs with improved properties.

Properties

IUPAC Name

methyl 4-bromo-2,3,5,6-tetradeuteriobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3/i2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNGTXVOZOWWKM-QFFDRWTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])Br)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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